molecular formula C25H30N2O5 B11507076 Ethyl 1-(3-{[4-(methoxycarbonyl)phenyl]amino}-3-oxopropyl)-4-phenylpiperidine-4-carboxylate

Ethyl 1-(3-{[4-(methoxycarbonyl)phenyl]amino}-3-oxopropyl)-4-phenylpiperidine-4-carboxylate

Cat. No.: B11507076
M. Wt: 438.5 g/mol
InChI Key: AYDVONBOMHRHRK-UHFFFAOYSA-N
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Description

ETHYL 1-(2-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}ETHYL)-4-PHENYLPIPERIDINE-4-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, phenyl groups, and ester functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-(2-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}ETHYL)-4-PHENYLPIPERIDINE-4-CARBOXYLATE typically involves multiple steps, including the formation of the piperidine ring, introduction of the phenyl groups, and esterification. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Phenyl Groups: Phenyl groups can be introduced via Friedel-Crafts acylation or alkylation reactions.

    Esterification: The ester functionalities can be introduced through esterification reactions using carboxylic acids and alcohols under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-(2-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}ETHYL)-4-PHENYLPIPERIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl or piperidine ring positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 1-(2-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}ETHYL)-4-PHENYLPIPERIDINE-4-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of ETHYL 1-(2-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}ETHYL)-4-PHENYLPIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

ETHYL 1-(2-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}ETHYL)-4-PHENYLPIPERIDINE-4-CARBOXYLATE can be compared with other similar compounds, such as:

    Methyl 4-boronobenzoate: Similar ester functionality but different core structure.

    4-Methoxycarbonylphenylboronic acid: Shares the methoxycarbonylphenyl group but lacks the piperidine ring.

    4-Carboxyphenylboronic acid: Contains a carboxyphenyl group but differs in the overall structure.

The uniqueness of ETHYL 1-(2-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}ETHYL)-4-PHENYLPIPERIDINE-4-CARBOXYLATE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H30N2O5

Molecular Weight

438.5 g/mol

IUPAC Name

ethyl 1-[3-(4-methoxycarbonylanilino)-3-oxopropyl]-4-phenylpiperidine-4-carboxylate

InChI

InChI=1S/C25H30N2O5/c1-3-32-24(30)25(20-7-5-4-6-8-20)14-17-27(18-15-25)16-13-22(28)26-21-11-9-19(10-12-21)23(29)31-2/h4-12H,3,13-18H2,1-2H3,(H,26,28)

InChI Key

AYDVONBOMHRHRK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CCC(=O)NC2=CC=C(C=C2)C(=O)OC)C3=CC=CC=C3

Origin of Product

United States

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